molecular formula C17H19N3OS2 B6475636 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2640897-69-2

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B6475636
CAS No.: 2640897-69-2
M. Wt: 345.5 g/mol
InChI Key: ICOSWNXLQGTIQF-UHFFFAOYSA-N
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Description

Bithiophene is a type of organic compound that is commonly found in petroleum. It’s a colorless solid, although commercial samples are often greenish . It’s the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

Bithiophene and thienothiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV . The PBDTT-2T and PBDTT-TT achieved hole mobilities of 0.035 and 0.008 cm 2 V −1 s −1 in top-contact/bottom-gate organic field-effect transistor devices .


Chemical Reactions Analysis

2,2′-Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Physical And Chemical Properties Analysis

Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a planar five-membered ring, and it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .

Safety and Hazards

According to the safety data sheet for 2,2′-Bithiophene, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water .

Future Directions

New structures containing thiophene, bithiophene or oligothiophene motifs are still being synthesized and the possibilities of their practical application intensively tested . These compounds are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science .

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c1-11-16(12(2)20(3)19-11)17(21)18-9-8-13-6-7-15(23-13)14-5-4-10-22-14/h4-7,10H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSWNXLQGTIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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